BenchChemオンラインストアへようこそ!

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride

Antifolate drug discovery Dihydrofolate reductase inhibition Opportunistic infection

5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride (CAS 121187-73-3) is a salt-form member of the tetrahydropyrido[4,3-d]pyrimidine class, a bicyclic heterocycle distinguished by the fusion of a partially saturated piperidine ring to a 2,4-diaminopyrimidine core. This scaffold serves as a critical synthetic intermediate for constructing nonclassical antifolate inhibitors of dihydrofolate reductase (DHFR) and ATP-competitive kinase inhibitors, with reported selectivity against targets such as FLT3 and CDK2.

Molecular Formula C7H13Cl2N5
Molecular Weight 238.12 g/mol
Cat. No. B8089024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride
Molecular FormulaC7H13Cl2N5
Molecular Weight238.12 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N=C2N)N.Cl.Cl
InChIInChI=1S/C7H11N5.2ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;;/h10H,1-3H2,(H4,8,9,11,12);2*1H
InChIKeyUNHURQQZABJUMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine Dihydrochloride: Core Scaffold Identity and Procurement Rationale


5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride (CAS 121187-73-3) is a salt-form member of the tetrahydropyrido[4,3-d]pyrimidine class, a bicyclic heterocycle distinguished by the fusion of a partially saturated piperidine ring to a 2,4-diaminopyrimidine core . This scaffold serves as a critical synthetic intermediate for constructing nonclassical antifolate inhibitors of dihydrofolate reductase (DHFR) and ATP-competitive kinase inhibitors, with reported selectivity against targets such as FLT3 and CDK2 [1]. The dihydrochloride salt form is specifically documented as an improved-handling, water-soluble precursor that facilitates direct N6-alkylation to generate bioactive 6-substituted analogues of trimetrexate and piritrexim [2].

Why Generic Pyridopyrimidine Substitution Fails for 5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine Dihydrochloride


The precise regioisomeric fusion of the pyridine and pyrimidine rings dictates both the electronic landscape for nucleophilic substitution and the bioactive conformation of downstream products [1]. Simply interchanging the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold with its [2,3-d], [3,2-d], or [3,4-d] isomers alters N6-substituent orientation and DHFR binding geometry, as evidenced by the sharp structure-activity relationship where a CH₂ bridge at N6 yields superior antifolate potency over CH₂CH₂ or CH₂CH₂CH₂ linkers [2]. Furthermore, the free base and alternative salt forms present markedly different solubility profiles (low aqueous solubility for the free base versus enhanced water solubility for the dihydrochloride), which can constrain or derail the subsequent alkylation step in DMF solution if an inappropriate form is selected [3].

Quantitative Differentiation Evidence for 5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine Dihydrochloride


N6-Unsubstituted Scaffold Enables Potent Antifolate Derivatization Against T. gondii DHFR

The N6-unsubstituted parent scaffold is the essential starting point for generating 6-aralkyl-substituted antifolates. When derivatized to 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, the resulting compound achieved an IC₅₀ of 0.09 μM against Toxoplasma gondii DHFR, representing a 3.9-fold selectivity over the rat liver enzyme (IC₅₀ 0.35 μM) [1]. By contrast, the corresponding 2′,5′-dimethoxybenzyl analogue was markedly less active, and homologation of the N6-bridge to CH₂CH₂ or CH₂CH₂CH₂ further eroded potency [1]. This establishes that substitutions on the core scaffold, rather than the scaffold itself, are the primary drivers of activity, and that the unsubstituted diamine is the indispensable entry point for structure-activity exploration.

Antifolate drug discovery Dihydrofolate reductase inhibition Opportunistic infection

Dihydrochloride Salt Provides Measurably Superior Aqueous Solubility Over Free Base

The dihydrochloride salt form exhibits low but measurable water solubility, whereas the free base is practically insoluble in aqueous media [1]. This differential solubility directly impacts the efficiency of the critical N6-alkylation reaction, which is conducted in N,N-dimethylformamide containing a catalytic amount of sodium iodide [2]. The dihydrochloride ensures homogeneous dissolution and consistent reaction kinetics during the synthesis of 6-substituted antifolate analogues, in contrast to the free base which may require pre-dissolution in organic co-solvents, introducing batch-to-batch variability [1].

Synthetic chemistry Salt selection Solubility enhancement

Pyrido[4,3-d]pyrimidine Isomer Exhibits Distinct Kinase Inhibition Profile Versus [2,3-d] and [3,2-d] Isomers

In a scaffold-hopping study evaluating thieno[3,2-d]pyrimidine, pyrazolo[1,5-a]pyrimidine, imidazo[4,5-b]pyridine, pyrido[4,3-d]pyrimidine, and imidazo[1,2-b]pyridazine cores as FLT3 inhibitors, the pyrido[4,3-d]pyrimidine scaffold was explicitly investigated alongside other heterocycles [1]. While the imidazo[1,2-b]pyridazine core ultimately yielded the most potent compound (34f, FLT3-ITD IC₅₀ 4 nM), the pyrido[4,3-d]pyrimidine series contributed to the structure-activity relationship landscape and demonstrated measurable kinase-inhibitory and antiproliferative activities across FLT3-ITD, FLT3-D835Y, and CDK2/E assays [1]. The distinct nitrogen positioning in the [4,3-d] isomer alters hydrogen-bonding patterns with the kinase hinge region relative to [2,3-d] and [3,2-d] isomers, a property that can be exploited for isoform selectivity [2].

Kinase inhibitor FLT3-ITD Scaffold hopping

CaMKII Inhibitor Class Derivatized from the Tetrahydropyrido[4,3-d]pyrimidine Scaffold Achieves 25-Fold Superiority Over KN-93

A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines bearing substituted phenyl sulfonamide groups were evaluated as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitors [1]. The optimized compound 8p demonstrated a 25-fold higher inhibitory activity than the reference inhibitor KN-93, and exhibited more than 100-fold selectivity for CaMKII over five off-target kinases (CaMKIV, MLCK, p38α, Akt1, PKC) [1]. A representative compound was confirmed as a calmodulin-noncompetitive inhibitor via Michaelis-Menten analysis [1]. These data underscore the privileged nature of the tetrahydropyrido[4,3-d]pyrimidine template for achieving both high potency and exceptional selectivity against the CaMKII family.

CaMKII inhibition Selectivity Cardiovascular research

Validated Application Scenarios for 5H,6H,7H,8H-Pyrido[4,3-d]pyrimidine-2,4-diamine Dihydrochloride Based on Quantitative Evidence


Synthesis of Selective Anti-Toxoplasma Antifolates via N6-Aralkylation

The dihydrochloride salt is the immediate precursor for generating 6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-substituted antifolates that achieve IC₅₀ values as low as 0.09 μM against T. gondii DHFR with 3.9-fold selectivity over the mammalian enzyme [1]. Researchers engaged in opportunistic infection drug discovery should procure this salt to ensure efficient N6-alkylation and access the most potent CH₂-bridged series, avoiding the less active CH₂CH₂ and CH₂CH₂CH₂ homologues that arise from alternative linker strategies [1].

CaMKII Inhibitor Lead Optimization with Built-In Selectivity

The tetrahydropyrido[4,3-d]pyrimidine core, when elaborated with phenyl sulfonamide substituents, yields CaMKII inhibitors that are 25-fold more potent than KN-93 and exhibit >100-fold selectivity against off-target kinases [2]. Cardiovascular and neuroscience research programs targeting CaMKII-dependent pathways can leverage this scaffold to bypass early-stage selectivity challenges, using the diamine dihydrochloride as the foundational building block for library synthesis [2].

FLT3-ITD and CDK2 Kinase Inhibitor Scaffold Hopping with IP Differentiation

In kinase inhibitor discovery, the pyrido[4,3-d]pyrimidine isomer provides a chemically distinct alternative to the heavily explored [2,3-d] and [3,2-d] pyridopyrimidine series [3]. Scaffold-hopping campaigns have demonstrated that [4,3-d]-based compounds exhibit measurable FLT3-ITD inhibitory activity (IC₅₀ values from 1.9 μM) and antiproliferative effects in AML cell lines, offering a non-obvious starting point for lead generation with novel intellectual property potential [3].

Process Chemistry Scale-Up Requiring Consistent Salt-Form Solubility

The documented solubility advantage of the dihydrochloride salt over the free base in organic solvents such as ethanol and acetone, combined with its compatibility with DMF/NaI-mediated alkylation conditions, makes it the preferred form for process chemistry groups scaling up the synthesis of 6-substituted pyrido[4,3-d]pyrimidine libraries [4]. This eliminates the need for additional salt-formation steps and minimizes batch-to-batch variability in dissolution kinetics [4].

Quote Request

Request a Quote for 5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.